lucibufagin C -

lucibufagin C

Catalog Number: EVT-1587345
CAS Number:
Molecular Formula: C28H36O10
Molecular Weight: 532.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lucibufagin C is a defensive steroid lactone that is produced by males of the species Photinus pyralis. It is a 5beta-hydroxy steroid, a steroid ester, a 14beta-hydroxy steroid, an 11alpha-hydroxy steroid, a 12-oxo steroid, a member of 2-pyranones, a steroid lactone and a secondary alpha-hydroxy ketone. It derives from a hydride of a 5beta-bufanolide.
Overview

Lucibufagin C is a steroidal compound classified within the group of lucibufagins, which are cardiotonic steroids produced by certain firefly species. These compounds serve as defensive chemicals against predators and exhibit notable toxicity due to their ability to inhibit sodium-potassium ATPase, an essential enzyme for cellular function across many animal species. Lucibufagin C is particularly interesting as it has evolved in conjunction with bioluminescence in fireflies, suggesting a complex evolutionary relationship between these traits.

Source and Classification

Lucibufagin C is primarily sourced from fireflies of the family Lampyridae, particularly from species such as Ellychnia corrusca. The lucibufagins, including lucibufagin C, belong to a subclass of cardiotonic steroids known for their structural similarity to bufadienolides found in toxic toads and certain plants. These compounds are characterized by their steroidal structure and unique functional groups that contribute to their biological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of lucibufagin C involves several steps typically conducted through extraction and purification techniques. The following methods are commonly employed:

  1. Extraction: Firefly tissues are homogenized and subjected to solvent extraction using organic solvents such as methanol or hexane to isolate lipophilic compounds.
  2. Chromatography: The extracts are further purified using solid-phase extraction columns followed by high-performance liquid chromatography (HPLC) to separate lucibufagin C from other metabolites.
  3. Mass Spectrometry: Liquid chromatography-mass spectrometry (LC-MS) is utilized for the identification and quantification of lucibufagin C based on its unique mass-to-charge ratio.

These techniques allow researchers to obtain pure samples of lucibufagin C for further analysis.

Molecular Structure Analysis

Structure and Data

Lucibufagin C has a complex molecular structure characterized by multiple rings and functional groups. The molecular formula is typically represented as C30H41O12C_{30}H_{41}O_{12}, indicating the presence of 30 carbon atoms, 41 hydrogen atoms, and 12 oxygen atoms. Structural analysis often involves:

  • Nuclear Magnetic Resonance (NMR): This technique provides detailed information about the hydrogen and carbon framework of the molecule.
  • Infrared Spectroscopy (IR): Used to identify functional groups based on characteristic absorption bands.

The molecular structure can be depicted as follows:

Lucibufagin C Structure\text{Lucibufagin C Structure}

Note: A visual representation would typically accompany this text in a detailed article.

Chemical Reactions Analysis

Reactions and Technical Details

Lucibufagin C participates in various chemical reactions typical of steroidal compounds, including:

  1. Hydroxylation: The introduction of hydroxyl groups can modify its biological activity.
  2. Acylation: Reaction with acyl chlorides can yield derivatives with altered solubility and reactivity.
  3. Dehydrogenation: Removal of hydrogen can lead to the formation of unsaturated analogs.

These reactions are significant for understanding the compound's reactivity and potential modifications that could enhance its pharmacological properties.

Mechanism of Action

Process and Data

Lucibufagin C exerts its biological effects primarily through inhibition of sodium-potassium ATPase, which plays a critical role in maintaining cellular ion balance. The mechanism involves:

  • Binding: Lucibufagin C binds to the active site of sodium-potassium ATPase, preventing it from hydrolyzing ATP.
  • Disruption of Ion Transport: This inhibition disrupts the normal transport of sodium and potassium ions across cell membranes, leading to cellular dysfunction.

The toxic effects observed in various animal models highlight the potency of lucibufagin C as a defensive compound.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lucibufagin C exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 575 g/mol.
  • Solubility: Soluble in organic solvents such as methanol, but less soluble in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for steroidal compounds.

These properties influence its bioavailability and interaction with biological systems.

Applications

Scientific Uses

Lucibufagin C has several scientific applications, including:

  • Biological Research: Used as a model compound for studying cardiotonic steroids' mechanisms.
  • Ecotoxicology: Investigated for its effects on non-target organisms in ecosystems where fireflies are present.
  • Pharmacology: Potentially explored for therapeutic applications due to its ability to modulate ion transport mechanisms.
Biosynthesis and Metabolic Pathways of Lucibufagin C

Enzymatic Mechanisms in Steroidal Backbone Formation

The biosynthesis of lucibufagin C initiates with the cyclization of squalene oxide to form the tetracyclic steroidal backbone—a process catalyzed by oxidosqualene cyclases. This enzymatic step generates the characteristic cyclopentanoperhydrophenanthrene nucleus essential to all bufadienolides . Subsequent modifications involve cytochrome P450 monooxygenases (CYPs), which mediate:

  • C14β-hydroxylation (imparting structural rigidity)
  • C5β-OH and C11α-OH additions (enhancing molecular polarity)
  • Epoxidation at C16-C17 (precursor to α-pyrone ring formation)

The terminal reaction features a NADPH-dependent dehydrogenase that orchestrates lactonization at C17, installing the signature six-membered unsaturated lactone ring (α-pyrone) unique to bufadienolides [3] [6]. Crucially, fireflies acetylated at C16 (e.g., lucibufagin C) exhibit greater bioactivity than non-acetylated analogs, suggesting enzymatic acetylation as a toxicity optimization strategy .

Genetic Regulation of Bufadienolide Synthesis in Lampyridae

Genomic analyses of Photinus pyralis (Lampyrinae) reveal that bufadienolide biosynthesis is governed by tandemly duplicated gene clusters on conserved chromosomal scaffolds. Key findings include:

Table 2: Genomic Features Associated with Bufadienolide Production in Fireflies

Genomic ElementFunction in Bufadienolide PathwayEvidence from Firefly Genomes
Cytochrome P450 CYP clansSteroid hydroxylation/epoxidationExpanded in P. pyralis vs. non-toxic beetles
BAHD acyltransferasesC16 acetylation (lucibufagin C specificity)Co-localized with CYP genes on chromosome 3
Luciferase-like genesMetabolic co-option (fatty acid activation)Syntenic with bufadienolide-associated genes
Regulatory elementsJH-responsive transcriptionUpregulated in larval/pupal chemoglands

These genes exhibit stage-specific expression in larval osmeteria and adult reflex-bleeding sites—tissues dedicated to lucibufagin storage [4] [5]. RNA-seq data confirm that juvenile hormone (JH) signaling activates transcription of bufadienolide biosynthetic genes during late pupal development, aligning toxin production with predator vulnerability peaks [5].

Comparative Biosynthesis Across Firefly Subfamilies

Lucibufagin C production demonstrates striking phylogenetic compartmentalization:

  • Lampyrinae fireflies (e.g., Photinus, Lampyris): Endogenously synthesize lucibufagins via conserved pathways, with over 21 species testing positive in museum specimens >100 years old .
  • Photurinae fireflies ("femmes fatales"): Lack biosynthetic capacity; sequester lucibufagins (including lucibufagin C) by preying on Lampyrinae species [7].
  • Luciolinae/Aquatica lateralis: Devoid of bufadienolides; utilize alternative defenses (e.g., ultrasonic clicks) despite sharing luminous signaling [4].

This dichotomy underscores independent evolutionary origins of chemical defense mechanisms. Lampyrinae-specific gene duplications in steroid-modifying enzymes (e.g., C16-specific acetyltransferases) correlate with their exclusive production of acetylated lucibufagins like lucibufagin C [5]. Non-luminous relatives like net-winged beetles (Lycidae) lack bufadienolides entirely, confirming their emergence within the Lampyridae radiation .

Structural Diversity in Firefly BufadienolidesComparative metabolomics reveals 5 novel bufadienolides exclusive to specific lampyrid lineages, suggesting clade-specific enzyme neofunctionalization. For example, Lampyris noctiluca produces unique C10-hydroxylated lucibufagins absent in Nearctic Photinus .

Table 3: Documented Bufadienolide-Producing Firefly Taxa

GenusSubfamilyLucibufagin C DetectedNotable Structural Variants
PhotinusLampyrinaeYesC3-ketone, C11-deoxy
LampyrisLampyrinaeYesC10-hydroxy, C12-epoxide
EllychniaLampyrinaeYesC1β-hydroxy
DiaphanesLampyrinaeTraceUnacetylated at C16
PhoturisPhoturinaeOnly via sequestrationNone produced endogenously
AquaticaLuciolinaeNoN/A

Properties

Product Name

lucibufagin C

IUPAC Name

[(2S,3R,5S,8R,9S,10R,11S,13R,14S,17R)-3-acetyloxy-5,11,14-trihydroxy-10,13-dimethyl-12-oxo-17-(6-oxopyran-3-yl)-1,2,3,4,6,7,8,9,11,15,16,17-dodecahydrocyclopenta[a]phenanthren-2-yl] acetate

Molecular Formula

C28H36O10

Molecular Weight

532.6 g/mol

InChI

InChI=1S/C28H36O10/c1-14(29)37-19-11-25(3)22-18(7-9-27(25,34)12-20(19)38-15(2)30)28(35)10-8-17(16-5-6-21(31)36-13-16)26(28,4)24(33)23(22)32/h5-6,13,17-20,22-23,32,34-35H,7-12H2,1-4H3/t17-,18-,19+,20-,22-,23+,25-,26+,27+,28+/m1/s1

InChI Key

DVEVNJSTCHVUOO-AXGBFFCYSA-N

Canonical SMILES

CC(=O)OC1CC2(C3C(CCC2(CC1OC(=O)C)O)C4(CCC(C4(C(=O)C3O)C)C5=COC(=O)C=C5)O)C

Isomeric SMILES

CC(=O)O[C@H]1C[C@@]2([C@@H]3[C@@H](CC[C@@]2(C[C@H]1OC(=O)C)O)[C@]4(CC[C@@H]([C@]4(C(=O)[C@H]3O)C)C5=COC(=O)C=C5)O)C

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